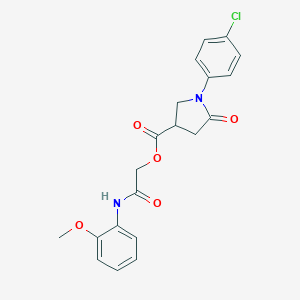
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MDPV, which is an acronym for its full chemical name. MDPV belongs to the class of synthetic cathinones, which are psychoactive substances that have been known to produce stimulant effects in humans. However,
Mécanisme D'action
MDPV is believed to produce its stimulant effects through the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects in humans. These effects include increased heart rate, elevated blood pressure, and increased body temperature. MDPV has also been shown to produce psychological effects, such as increased alertness, euphoria, and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages as a tool for scientific research. For example, it is relatively easy to synthesize and is readily available in the research community. Additionally, MDPV produces similar effects to other stimulant drugs, which makes it a useful tool for studying the mechanisms of action of these drugs. However, there are also several limitations to the use of MDPV in lab experiments. For example, the effects of MDPV on the brain and body can be unpredictable, and it can be difficult to control the dosage and purity of the compound.
Orientations Futures
There are several potential future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to better understand the long-term effects of MDPV use and its potential for addiction. Overall, MDPV has the potential to be a valuable tool for scientific research, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
MDPV can be synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-methoxyphenylhydrazine, followed by the reaction of the resulting product with pyrrolidine-2-one and 4-chlorobenzoyl chloride. The synthesis of MDPV has been extensively documented in the literature and is considered to be a relatively straightforward process.
Applications De Recherche Scientifique
MDPV has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where MDPV has been used to study the effects of stimulant drugs on the brain. MDPV has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines, and has been used as a tool to better understand the mechanisms of action of these drugs.
Propriétés
Formule moléculaire |
C20H19ClN2O5 |
|---|---|
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
[2-(2-methoxyanilino)-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5/c1-27-17-5-3-2-4-16(17)22-18(24)12-28-20(26)13-10-19(25)23(11-13)15-8-6-14(21)7-9-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
Clé InChI |
UCIOPPQTVBUZFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)



![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)



![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)


